2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a bis-sulfanyl acetamide derivative featuring a central butyl chain bridging two thioether-linked acetamide moieties. Each acetamide group is substituted with a 2-methoxy-5-methylaniline ring.
Properties
IUPAC Name |
2-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S2/c1-17-7-9-21(29-3)19(13-17)25-23(27)15-31-11-5-6-12-32-16-24(28)26-20-14-18(2)8-10-22(20)30-4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USECYXAWULXJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSCCCCSCC(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound contains a thioether linkage, which is critical for its biological activity.
- Functional Groups : It features methoxy and methyl groups, which may influence its lipophilicity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through in vitro studies against various cancer cell lines and microbial strains. The following sections detail specific findings related to its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). In an MTT assay, it exhibited an IC50 value of approximately 1.61 µg/mL against HepG2 cells, indicating potent activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2 . Molecular dynamics simulations suggest that it interacts with cellular proteins primarily through hydrophobic contacts, which may enhance its cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity:
- In Vitro Testing : The compound demonstrated significant antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Case Studies
A notable case study involved the synthesis of related thiazole derivatives that demonstrated enhanced anticancer activity compared to traditional chemotherapeutics. These derivatives were evaluated for their structure-activity relationship (SAR), revealing that modifications at specific positions on the thiazole ring could significantly enhance potency .
Comparison with Similar Compounds
Structural Analog 1: 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
Key Differences :
- Core Structure : Replaces the butyl-bridged bis-sulfanyl group with a 1,3,4-oxadiazole ring .
- Substituents : Contains a 5-chloro substituent on the aniline ring instead of 5-methyl.
- Synthesis : Derived from hydrazides and 2-bromoacetamide, differing from the target compound’s likely thiol-alkylation pathway .
Physicochemical Properties :
Structural Analog 2: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Key Differences :
Physicochemical Properties :
Structural Analog 3: 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Key Differences :
Physicochemical Properties :
Structural Analog 4: N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Key Differences :
Physicochemical Properties :
- MW ~470 g/mol, closer to the target compound.
- logP ~3.5, balancing solubility and membrane permeability .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s extended sulfur chain and methoxy-methyl substituents may optimize enzyme binding and metabolic stability compared to chloro or bromo analogs .
- Pharmacokinetics : Higher molecular weight and logP suggest moderate oral bioavailability, necessitating formulation optimization .
- Future Directions : Biological screening against AChE, LOX, and antimicrobial targets is recommended, leveraging methodologies from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
